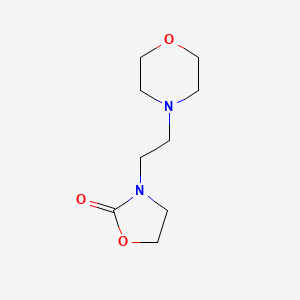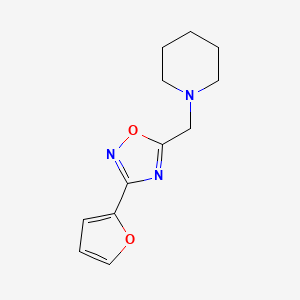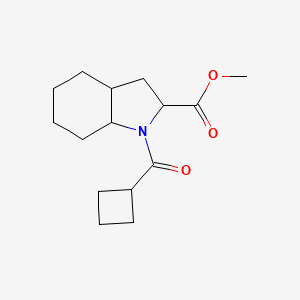
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate, also known as MOC-I, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOC-I is a cyclic derivative of tryptophan that exhibits promising pharmacological properties, making it a valuable compound for drug discovery and development.
Mecanismo De Acción
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate exerts its pharmacological effects by modulating several cellular pathways. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to promote inflammation. This compound also activates the aryl hydrocarbon receptor (AhR), which plays an important role in regulating immune responses and cell growth.
Biochemical and Physiological Effects:
This compound has been found to modulate several biochemical and physiological processes in vitro and in vivo. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound has also been found to inhibit angiogenesis, a process that is critical for tumor growth and metastasis. In addition, this compound has been shown to enhance cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively non-toxic and has been shown to have low cytotoxicity in various cell lines. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and potency. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate can be synthesized through a multi-step process starting from commercially available tryptophan. The synthesis involves the cyclization of tryptophan with cyclobutanecarbonyl chloride, followed by methylation of the resulting product with methyl iodide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-19-15(18)13-9-11-5-2-3-8-12(11)16(13)14(17)10-6-4-7-10/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBOEWSDPBXJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
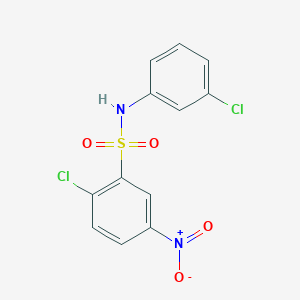

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
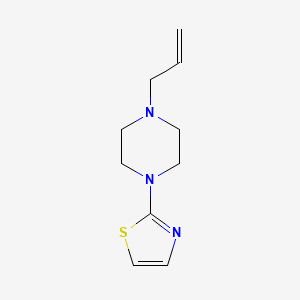
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)


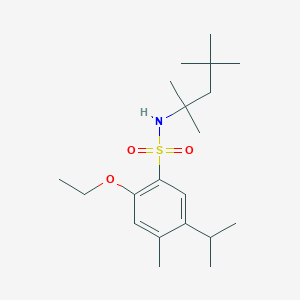
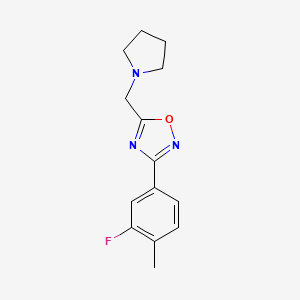
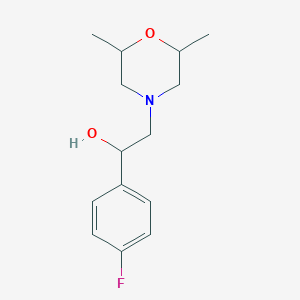
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
